molecular formula C11H11F2NOS B7513478 (2,5-Difluorophenyl)-thiomorpholin-4-ylmethanone

(2,5-Difluorophenyl)-thiomorpholin-4-ylmethanone

Cat. No. B7513478
M. Wt: 243.27 g/mol
InChI Key: CAQWKVMEAONOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Difluorophenyl)-thiomorpholin-4-ylmethanone is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique chemical structure and potential therapeutic properties. In

Scientific Research Applications

(2,5-Difluorophenyl)-thiomorpholin-4-ylmethanone has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have potent antitumor activity in vitro and in vivo. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)-thiomorpholin-4-ylmethanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclin-dependent kinase 2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2,5-Difluorophenyl)-thiomorpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,5-Difluorophenyl)-thiomorpholin-4-ylmethanone in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on (2,5-Difluorophenyl)-thiomorpholin-4-ylmethanone. One potential direction is the development of new anticancer drugs based on this compound. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its optimal dosage and administration route.

Synthesis Methods

The synthesis of (2,5-Difluorophenyl)-thiomorpholin-4-ylmethanone involves the reaction of 2,5-difluoroaniline with thiomorpholine-4-carbonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that can be purified by recrystallization.

properties

IUPAC Name

(2,5-difluorophenyl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NOS/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQWKVMEAONOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluorophenyl)-thiomorpholin-4-ylmethanone

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